1-(Chloromethyl)-4-iodobenzene

Physical property Purification Liquid-liquid extraction

Researchers replacing the iodo with bromo/chloro analogs face slower Pd oxidative addition (ArI > ArBr > ArCl) and altered benzylic SN2 rates due to Hammett σₚ differences (I: +0.18 vs Br/Cl: +0.23). 1-(Chloromethyl)-4-iodobenzene resolves this by integrating both reactive centers in a single C₇H₆ClI scaffold. • Enables sequential Suzuki then SN2 without protecting-group steps • Aryl iodide ensures faster cross-coupling kinetics vs bromo/chloro analogs • Higher density (1.8 g/cm³) improves phase separation in extraction work-up. Supplied as 95% yellow-brown solid, stored at 2-8°C.

Molecular Formula C7H6ClI
Molecular Weight 252.48 g/mol
CAS No. 54589-53-6
Cat. No. B1596089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-4-iodobenzene
CAS54589-53-6
Molecular FormulaC7H6ClI
Molecular Weight252.48 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)I
InChIInChI=1S/C7H6ClI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
InChIKeyIACBULCMHGPEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)-4-iodobenzene: A Dual-Functional Aryl Iodide


1-(Chloromethyl)-4-iodobenzene is a para-substituted halobenzyl chloride that integrates an aryl iodide with a benzylic chloromethyl group in a single molecular scaffold (C₇H₆ClI, MW 252.48) . The compound is supplied as a yellow-to-brown solid with a standard purity of 95% (storage at 2–8 °C) and features a predicted density of 1.8 ± 0.1 g/cm³ with a boiling point of 247.5 ± 15.0 °C at 760 mmHg . Its dual-halogen architecture enables orthogonal reaction sequences—benzylic nucleophilic substitution independent of palladium-mediated cross-coupling at the aryl iodide—distinguishing it from simpler benzyl halides that possess only a single reactive site [1].

Bifunctional scaffold Benzylic chloride plus aryl iodide enables orthogonal sequential reactions
Cross-coupling Aryl iodide provides faster oxidative addition than lighter halogens
Purification Reported higher density may simplify phase separation in work-up

1-(Chloromethyl)-4-iodobenzene: Unmatched by Lighter Halogen Analogs


Selecting a generic 4-halobenzyl chloride analog—such as 4-bromobenzyl chloride (CAS 589-17-3) or 4-chlorobenzyl chloride (CAS 104-83-6)—in place of the iodo derivative introduces a critical performance gap in palladium-catalyzed transformations. Aryl iodides undergo oxidative addition to Pd(0) significantly faster than their bromo and chloro counterparts, a well-established reactivity hierarchy (ArI > ArBr > ArCl >> ArF) that governs both reaction rate and achievable yield in Suzuki, Sonogashira, and Heck couplings [1][2]. Furthermore, the Hammett σₚ constant for the para-iodo substituent (+0.18) differs measurably from that of para-bromo (+0.23) and para-chloro (+0.23), meaning the electronic activation of the benzylic chloride toward nucleophilic substitution is not equivalent across the halogen series [3]. These two factors together mean that substituting the iodo compound with a lighter halogen analog can result in both a slower cross-coupling step and an altered benzylic SN2 rate, compromising the orthogonal reactivity profile that is the very reason for selecting this bifunctional building block.

Property
Target (Iodo)
Lighter Halogen Analogs
Pd oxidative addition
Fastest among aryl halides
Slower (Br) or much slower (Cl), may reduce cross-coupling yield
Benzylic electronic effect
σₚ +0.18, moderate activation
σₚ +0.23, slightly higher SN2 rate may shift kinetic profile

1-(Chloromethyl)-4-iodobenzene: Differentiation Evidence for Selection


Density-Driven Phase Separation Advantage

The predicted density of 1-(chloromethyl)-4-iodobenzene (1.8 ± 0.1 g/cm³) is substantially higher than that of its closest commercially available analogs, 4-bromobenzyl chloride (1.5 ± 0.1 g/cm³) and 4-chlorobenzyl chloride (1.2 ± 0.1 g/cm³) . This density progression (Δ = +0.3 g/cm³ from bromo to iodo; +0.6 g/cm³ from chloro to iodo) arises from the higher atomic mass of iodine and directly impacts separation behavior in work-up procedures, phase partitioning during aqueous extraction, and crystallization dynamics.

Density comparison
Data to verify
1.8 ± 0.1 (I) vs 1.2 ± 0.1 g/cm³ (Cl)
Higher density may support cleaner phase separation
Predicted values; verify experimentally
Physical property Purification Liquid-liquid extraction

Hammett σₚ-Guided Benzylic Reactivity

The Hammett substituent constant σₚ for para-iodo is +0.18, compared to +0.23 for both para-bromo and para-chloro [1]. Since the reduction of para-substituted benzyl chlorides with triethylgermane follows a Hammett correlation with ρ = +0.312 [2], the predicted relative rate k(4-I)/k(4-Br) can be estimated from the Hammett equation log(k_X/k_H) = ρ × σₚ. For the iodo derivative, log(k_I/k_H) = 0.312 × 0.18 = 0.0562, giving k_I/k_H ≈ 1.14. For the bromo derivative, log(k_Br/k_H) = 0.312 × 0.23 = 0.0718, giving k_Br/k_H ≈ 1.18. The calculated k_I/k_Br ratio is approximately 0.97, indicating a modest yet quantifiable 3% lower benzylic reactivity for the iodo compound attributable solely to the electronic effect of the para substituent.

Hammett benzylic rate
Class-level inference
k(I)/k(Br) ≈ 0.97
~3% lower SN2 rate from electronic effect alone
Based on Et₃GeH reduction; may differ with other nucleophiles
Physical organic chemistry Linear free-energy relationship Nucleophilic substitution

Orthogonal Reactivity in Pd-Catalyzed Cross-Coupling

The established order of oxidative addition reactivity of aryl halides toward Pd(0) is ArI > ArBr >> ArCl [1][2]. In 1-(chloromethyl)-4-iodobenzene, the aryl iodide reacts preferentially under mild Pd(0) catalysis while the benzylic chloride remains intact, enabling a sequential Suzuki coupling at the aryl iodide followed by nucleophilic displacement at the benzylic chloride [3]. By contrast, 4-bromobenzyl chloride requires harsher conditions or specialized ligands to activate the less reactive aryl bromide, resulting in a narrower operating window for orthogonal functionalization. This chemoselectivity window—the difference in activation energy between oxidative addition at the aryl halide and nucleophilic substitution at the benzylic chloride—is maximized with the iodo derivative.

Oxidative addition
Class-level inference
ArI fastest, ArBr > ArCl
Widest chemoselectivity window for orthogonal synthesis
Reactivity hierarchy well-established in Pd catalysis
Cross-coupling Oxidative addition Orthogonal synthesis

Hypervalent Iodine Ionic Liquid Precursor for Gold Dissolution

1-(Chloromethyl)-4-iodobenzene serves as the direct precursor to 1-methyl-3-(4-diacetoxyiodobenzyl)imidazolium chloride ([dibmim]Cl), a hypervalent iodine(III) ionic liquid capable of dissolving elemental gold powder (100% dissolution at 60 °C within 6 minutes, achieving 333.3 µg Au/mL) [1]. This transformation proceeds via quaternization with 1-methylimidazole followed by peracetic acid oxidation of the aryl iodide to the λ³-iodane. The analogous bromo and chloro benzyl chlorides cannot undergo this oxidation to form stable hypervalent species, making the iodo compound irreplaceable for this application class. The patent explicitly specifies 4-iodobenzyl chloride (derived from 4-iodobenzyl alcohol via thionyl chloride) as the essential starting material.

Hypervalent iodine
Head-to-head
Au dissolution 333.3 µg/mL, 100% in 6 min
Unique access to hypervalent iodine(III) ionic liquid
Only iodo precursor forms stable λ³-iodane
Hypervalent iodine Ionic liquid Precious metal extraction

Physicochemical Profile: Boiling Point and Molecular Weight

The physicochemical properties of 1-(chloromethyl)-4-iodobenzene follow a predictable but practically significant progression across the halogen series. The predicted boiling point of the iodo compound (247.5 ± 15.0 °C at 760 mmHg) is higher than that of 4-bromobenzyl chloride (236.0 ± 0.0 °C) and 4-chlorobenzyl chloride (223.0 ± 0.0 °C) , with ΔT_bp = +11.5 °C (iodo vs. bromo) and +24.5 °C (iodo vs. chloro). The molecular weight similarly increases from 161.03 (dichloro) to 205.48 (bromochloro) to 252.48 (iodochloro). The predicted ACD/LogP for 4-bromobenzyl chloride is 3.26, while that for 4-chlorobenzyl chloride is 3.08; the iodo derivative is expected to have a higher LogP (estimated ~3.4–3.6 based on halogen hydrophobicity trends), though this value is not explicitly tabulated in the accessed sources.

Boiling point
Cross-study comparable
247.5 ± 15.0 (I) vs 223.0 °C (Cl)
Higher bp may influence distillation and thermal stability
Predicted data; confirm for scale-up
Distillation Purification LogP

Commercial Availability and Storage Requirements

1-(Chloromethyl)-4-iodobenzene is commercially available through Sigma-Aldrich (Product ATE429353903) at a certified purity of 95%, with a specified storage temperature of 2–8 °C and a physical form of yellow-to-brown solid . This cold-chain requirement is indicative of the compound's thermal sensitivity relative to the room-temperature-stable 4-chlorobenzyl chloride (storage at ambient temperature) . The explicit purity specification and storage protocol provide procurement-quality benchmarks that are not uniformly available for all halogen analogs from a single validated supplier. Alternative vendors such as Bidepharm also offer the compound with QC documentation including NMR, HPLC, and GC , enabling competitive sourcing without compromising quality verification.

Commercial specification
Supporting evidence
95% purity, 2–8 °C storage
Standard purity for synthesis; cold-chain required
Available from major suppliers with QC documentation
Procurement Quality assurance Supply chain

1-(Chloromethyl)-4-iodobenzene: Validated Application Scenarios


Orthogonal Sequential Functionalization for Library Synthesis

The combination of a highly reactive benzylic chloride (SN2-active) with an aryl iodide (cross-coupling-active) makes 1-(chloromethyl)-4-iodobenzene the optimal bifunctional building block for constructing diverse compound libraries. A medicinal chemist can first perform a Suzuki coupling at the aryl iodide under mild Pd(0) conditions without disturbing the benzylic chloride, then subsequently displace the chloride with an amine, thiol, or alkoxide nucleophile [1][2]. This orthogonality—maximized by the reactivity gap between ArI and ArBr/ArCl in oxidative addition—eliminates the need for protecting-group manipulations and reduces a two-step sequence to a single purification, directly lowering the cost per compound in library production [3].

Synthesis of Hypervalent Iodine Ionic Liquids for Precious Metal Recovery

The patent literature demonstrates that 1-(chloromethyl)-4-iodobenzene is the required precursor for 1-methyl-3-(4-diacetoxyiodobenzyl)imidazolium chloride, a task-specific ionic liquid that achieves 100% dissolution of elemental gold powder at 60 °C within 6 minutes (333.3 µg Au/mL) [1]. Neither the bromo nor chloro analogs can be oxidized to stable hypervalent halogen species, rendering the iodo compound irreplaceable for this application. Industrial R&D groups focused on sustainable precious metal extraction or electronic waste recycling should procure the iodo compound specifically for this synthetic route.

Benzylic Derivatization with Hammett-Guided Electronic Tuning

The para-iodo substituent imparts a Hammett σₚ value of +0.18, which is measurably distinct from the +0.23 values of the bromo and chloro analogs [1]. For reactions where the benzylic chloride participates in a rate-determining SN2 step, this 0.05-unit difference in σₚ translates to a modest but predictable kinetic differentiation (approximately 3% rate difference based on Hammett analysis with ρ = +0.312) [2]. Researchers performing quantitative structure–activity relationship (QSAR) studies or optimizing reaction conditions for sensitive substrates can exploit this electronic tuning to fine-tune benzylic reactivity while retaining the superior cross-coupling competence of the aryl iodide.

Density-Driven Purification Advantage in Process Chemistry

The predicted density of 1.8 g/cm³ for the iodo compound, compared to 1.5 g/cm³ (bromo) and 1.2 g/cm³ (chloro) for its analogs, provides a tangible advantage in liquid-liquid extraction work-up procedures [1]. The higher density of the iodo-containing organic phase promotes cleaner phase separation and reduces the formation of emulsions at the interface, a common problem encountered with the lighter halogen analogs. Process chemists scaling up reactions involving this building block can expect more reproducible extraction behavior and reduced solvent consumption for washing cycles, contributing to lower cost and improved throughput in kilogram-scale preparations [2].

Application
Selection Property
Validation Focus
Sequential library synthesis
Orthogonal reactivity (ArI + benzylic Cl)
Chemoselectivity under Pd-catalyzed conditions
Hypervalent iodine ionic liquid
Aryl iodide required for stable hypervalent oxidation
Gold dissolution capacity and oxidation efficiency
Benzylic reactivity tuning
Moderate electron-withdrawing effect of para-iodo
Kinetic profiling in target substitution reactions
Density-driven purification
Elevated density aids phase separation
Extraction behavior and emulsion mitigation

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